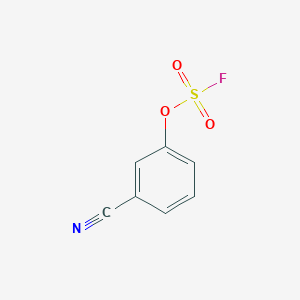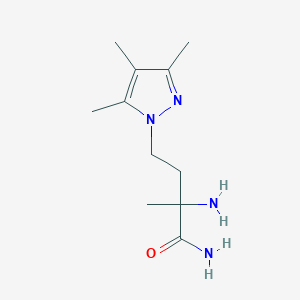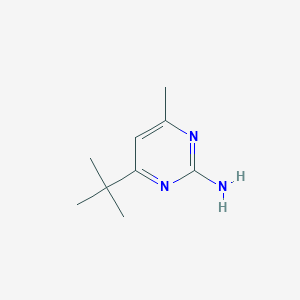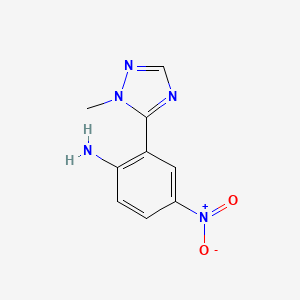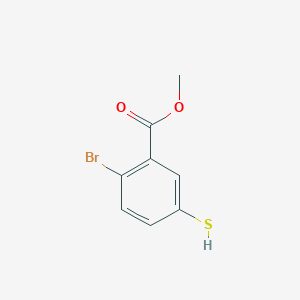![molecular formula C5H9N5O B13630239 2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is a chemical compound with a unique structure that includes an azido group and a diazirine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-azidoethanol, which is then reacted with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as methanol and catalysts like copper sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields amines, while oxidation can yield nitro compounds.
Scientific Research Applications
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it useful in photoaffinity labeling, where it can be used to identify binding sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound also contains an azido group and a diazirine ring, but with an additional alkyne group, making it useful for click chemistry applications.
2-(3-(2-Azidoethyl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, which can affect its reactivity and applications.
Uniqueness
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of an azido group and a diazirine ring, which provides versatility in chemical reactions and applications. Its ability to form reactive intermediates upon UV exposure makes it particularly valuable in photoaffinity labeling and bioconjugation studies.
Properties
Molecular Formula |
C5H9N5O |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-[3-(2-azidoethyl)diazirin-3-yl]ethanol |
InChI |
InChI=1S/C5H9N5O/c6-10-7-3-1-5(2-4-11)8-9-5/h11H,1-4H2 |
InChI Key |
TUKOVFOONYNPQG-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C1(N=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


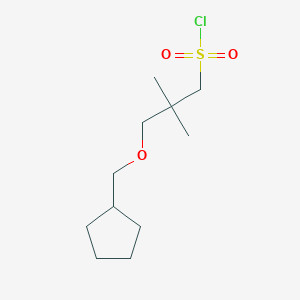
![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
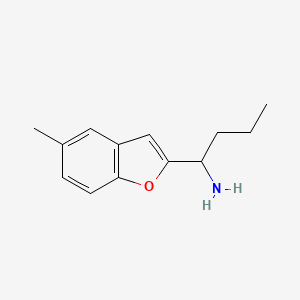
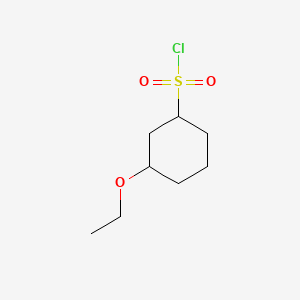


![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)

